molecular formula C39H48N5O8P B1146129 6-Azathymidine CEP CAS No. 142234-18-2

6-Azathymidine CEP

Cat. No.: B1146129
CAS No.: 142234-18-2
M. Wt: 745.809
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azathymidine is a nucleoside analogue where the thymine base is replaced by a 1,2,4-triazine ring. This modification results in unique chemical and biological properties, making it a compound of interest in medicinal chemistry and antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azathymidine typically involves the transdeoxyribosylation of 6-azathymine. This process can be carried out using a bacterial subcellular system, where the 6-azathymine is converted to 6-Azathymidine . Another method involves the chemical synthesis of 6-azathymidine from 6-azathymine through a series of steps including protection, glycosylation, and deprotection .

Industrial Production Methods

Industrial production of 6-Azathymidine may involve microbial fermentation processes, similar to those used for other nucleoside analogues. This method leverages the efficiency of microbial systems to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

6-Azathymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 6-Azathymidine, such as thionucleosides and other modified nucleosides .

Mechanism of Action

6-Azathymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The compound does not rely on viral thymidine kinase for activation, suggesting an alternative metabolic activation pathway .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJHIQBYUAHGJD-QMTPQUJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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